L-beta-Homoleucine hydrochloride
Description
The Significance of Non-Proteinogenic Amino Acids in Biological Systems and Chemical Synthesis
While the 22 proteinogenic amino acids are fundamental to life as the building blocks of proteins, a vast world of over 500 other naturally occurring amino acids, known as non-proteinogenic amino acids (NPAAs), exists. cultivatorphytolab.comwikipedia.orgomicsonline.orgwikipedia.org These compounds are not encoded by the genome for protein synthesis but play crucial roles in various biological and chemical processes. cultivatorphytolab.comwikipedia.org NPAAs serve as metabolic intermediates, signaling molecules like the neurotransmitter gamma-aminobutyric acid (GABA), and components of bacterial cell walls. cultivatorphytolab.comwikipedia.orgomicsonline.org Some are produced by organisms as defense mechanisms or toxins. cultivatorphytolab.comwikipedia.org
In the realm of chemical synthesis, NPAAs are invaluable tools. Their structural diversity makes them powerful building blocks for creating peptide-based drug candidates with improved properties. nih.govfrontiersin.org By incorporating NPAAs into peptide sequences, researchers can develop therapeutics with enhanced stability against degradation by bodily enzymes, greater potency, and better bioavailability. nih.govhilarispublisher.com This has led to their use in the development of new antibiotics and other pharmaceuticals. nih.govnih.gov
Classification and Structural Characteristics of β-Amino Acids
Amino acids are classified based on the location of the amino group (-NH2) relative to the carboxyl group (-COOH). wikipedia.orgdhingcollegeonline.co.in In the familiar α-amino acids, both functional groups are attached to the same carbon atom, the alpha-carbon. differencebetween.comechemi.com In β-amino acids, the amino group is attached to the second carbon atom from the carboxyl group, known as the beta-carbon. differencebetween.compediaa.comontosight.ai
This seemingly small structural shift has significant consequences. The longer backbone of β-amino acids allows them to fold into unique and stable secondary structures, such as various types of helices (8-helix, 10-helix, 12-helix, etc.), that are different from those formed by α-amino acids. wikipedia.orgscirp.org Chiral β-amino acids can be categorized based on where substitutions occur: at the α-position, the β-position, or both. psu.edu A newer nomenclature, β² and β³, further specifies the position of side chains to distinguish between positional isomers. wikipedia.orgpsu.edu
Contextualization of L-β-Homoleucine Hydrochloride within the β-Amino Acid Class
L-β-Homoleucine hydrochloride is a derivative of a non-proteinogenic β-amino acid. cymitquimica.com Its structure is similar to the proteinogenic α-amino acid L-leucine but with an additional methylene (B1212753) (-CH2-) group in its backbone, classifying it as a "homo" amino acid. cymitquimica.comwikipedia.org The hydrochloride salt form enhances its stability and water solubility, making it easier to use in research settings. cymitquimica.com It is primarily used in academic and industrial research as a building block in peptide synthesis and medicinal chemistry. cymitquimica.comsigmaaldrich.com
Table 1: Physicochemical Properties of L-β-Homoleucine Hydrochloride
| Property | Value |
| CAS Number | 96386-92-4 |
| Molecular Formula | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white/beige crystalline powder |
| Synonym | (S)-3-Amino-5-methylhexanoic acid hydrochloride |
Source: cymitquimica.comsigmaaldrich.comchembk.com
Chirality, or "handedness," is a critical feature of amino acids. L-β-Homoleucine, like most biologically relevant amino acids, is chiral and exists in two non-superimposable mirror-image forms called enantiomers: L-β-homoleucine and D-β-homoleucine. wikipedia.org The "L" designation refers to the specific three-dimensional arrangement of the atoms around the chiral center. wikipedia.org
In research, particularly in drug development, using the correct, optically pure enantiomer is crucial, as different enantiomers of a molecule can have vastly different biological activities. nih.govnih.gov The synthesis of optically pure β-amino acids is a significant area of research, employing methods like enzymatic resolution to separate enantiomers and ensure that compounds have the desired therapeutic effect. nih.govresearchgate.net
The primary distinction between L-β-Homoleucine and its α-amino acid analog, L-Leucine, lies in the placement of the amino group. differencebetween.comquora.com This structural variance leads to important functional differences.
Table 2: Structural Comparison of L-Leucine vs. L-β-Homoleucine
| Feature | L-Leucine (α-Amino Acid) | L-β-Homoleucine (β-Amino Acid) |
| Amino Group Position | Attached to the α-carbon (C2) | Attached to the β-carbon (C3) |
| Backbone Structure | Shorter, more constrained | Longer, more flexible backbone |
| Peptide Structure | Forms α-peptides | Forms β-peptides with unique helical structures |
| Proteolytic Stability | Susceptible to degradation by proteases | Inherently stable against proteases |
Source: differencebetween.comwikipedia.orgwikipedia.org
The increased length of the carbon backbone in β-amino acids like L-β-Homoleucine makes peptides derived from them (β-peptides) resistant to degradation by proteases, the enzymes that break down proteins. wikipedia.org This stability is a highly desirable trait in the development of peptide-based drugs. nih.gov
Historical Development and Early Research on β-Amino Acid Derivatives
The first amino acid, asparagine, was discovered in 1806. wikipedia.org While the focus for much of the following period was on the protein-building α-amino acids, research into β-amino acids began to emerge. The simplest β-amino acid, β-alanine, was identified as a component of carnosine and pantothenic acid (vitamin B5). omicsonline.orgwikipedia.org
Systematic investigation into the structural possibilities of β-peptides began in earnest in the latter half of the 20th century. scirp.org Early studies explored their potential to form ordered structures. A significant breakthrough came in the mid-1990s from the research groups of Dieter Seebach and Samuel Gellman, who demonstrated that β-peptides could indeed fold into stable, predictable secondary structures like helices. wikipedia.orgscirp.org This discovery opened the door for their use as "peptidomimetics"—compounds that mimic the structure of natural peptides but with enhanced stability and novel functions, a field where β-amino acid derivatives like L-β-Homoleucine hydrochloride continue to be valuable research tools. mdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-amino-5-methylhexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYPYHWONGEFQ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375812 | |
| Record name | L-beta-Homoleucine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96386-92-4 | |
| Record name | L-beta-Homoleucine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of L β Homoleucine Hydrochloride
Strategies for Enantioselective Synthesis of β²-Amino Acids, including L-β-Homoleucine Hydrochloride
The enantioselective synthesis of β²-amino acids like L-β-homoleucine is a more complex challenge than the preparation of their β³-isomers, which can often be derived directly from natural α-amino acids through simple homologation. researchgate.netethz.ch The synthesis of β²-amino acids necessitates the formation of a new stereocenter at the C2 position, requiring sophisticated asymmetric methodologies. researchgate.net
Homologation of α-Amino Acids
Homologation of α-amino acids presents a direct route to β-amino acids. The Arndt-Eistert reaction, a classic homologation method, has been adapted for this purpose. One approach involves the use of Fmoc-α-amino acid pentafluorophenyl esters to acylate diazomethane (B1218177). nih.govcore.ac.uk This method produces the key Fmoc-aminoacyldiazomethane intermediates as crystalline solids in good yields. nih.gov Subsequent Wolff rearrangement in the presence of a silver benzoate (B1203000) catalyst yields the corresponding β-amino acid. core.ac.uk For instance, N-Fmoc-L-β-homoleucine has been synthesized from the corresponding α-amino acid derivative using this two-step process. core.ac.uk
Another efficient strategy for the homologation of α-amino acids into β²-amino acids involves a Reformatsky reaction coupled with a Mannich-type reaction. nih.govorganic-chemistry.org This method circumvents some of the complexities associated with other approaches, particularly for amino acids with functionalized side chains. organic-chemistry.org The process starts with the diazotization of an α-amino acid to form an α-bromo acid, which is then esterified. The resulting ester reacts with an iminium ion in a Reformatsky reaction, where a zinc enolate intermediate attacks a Mannich-type iminium electrophile to furnish the β²-amino acid. nih.govorganic-chemistry.org
Table 1: Comparison of Homologation Methods for β-Amino Acid Synthesis
| Method | Key Reagents | Advantages | Disadvantages |
| Arndt-Eistert Homologation | Fmoc-α-amino acid pentafluorophenyl esters, diazomethane, silver benzoate | Good yields, crystalline intermediates. nih.govcore.ac.uk | Use of diazomethane can be hazardous. |
| Reformatsky/Mannich-type Reaction | α-bromo acids, iminium trifluoroacetates, zinc | Efficient for functionalized side chains, scalable. nih.govorganic-chemistry.org | Requires multiple steps from the initial α-amino acid. organic-chemistry.org |
Chiral Pool Strategies
The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids and sugars, which can be used as starting materials in synthesis. wikipedia.org This approach is advantageous as it leverages the pre-existing chirality of the starting material, which is often preserved throughout the reaction sequence, thereby enhancing the efficiency of the total synthesis. wikipedia.org For instance, L-tryptophan methyl ester hydrochloride has been utilized as a chiral starting material for the synthesis of tetrahydro-β-carboline diketopiperazines as single isomers. mdpi.com The synthesis of unnatural amino acids, such as D-alanine from L-lactic acid, can be achieved through this strategy. bccollegeasansol.ac.in
While direct examples for L-β-homoleucine hydrochloride are not extensively detailed in the provided context, the principle of using a readily available chiral molecule to construct a more complex one is a cornerstone of asymmetric synthesis. wikipedia.orgbaranlab.org
Application of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. bccollegeasansol.ac.innih.gov After the desired stereocenter is created, the auxiliary is removed. This method is one of the most frequently employed for the synthesis of β²-amino acids. researchgate.netethz.ch
Evans' oxazolidinones are a prominent class of chiral auxiliaries used in this context. nih.gov For example, the synthesis of (R)- and (S)-Fmoc-β²-homovaline and (R)-Fmoc-β²-homoleucine has been achieved via a Mannich reaction involving a dibenzyliminium species and the titanium enolates of Evans' chiral acylated oxazolidinones. researchgate.net Similarly, the N-acylation of the enantiopure hexahydrobenzoxazolidinone with 3-methylbutanoyl chloride, followed by alkylation of the sodium enolate with benzyl (B1604629) bromoacetate, leads to the synthesis of (S)-β²-homoleucine after removal of the auxiliary. researchgate.net
Oppolzer's sultam is another effective chiral auxiliary. It has been used in the asymmetric synthesis of β²-amino acids via the Reformatsky reaction, demonstrating good diastereoselectivity. organic-chemistry.org The DIOZ chiral auxiliary, which can be prepared in either enantiomeric form, has also been successfully used in the synthesis of various β²-amino acid derivatives. researchgate.net
Table 2: Examples of Chiral Auxiliaries in β²-Amino Acid Synthesis
| Chiral Auxiliary | Reaction Type | Key Features |
| Evans' Oxazolidinones | Mannich Reaction | High diastereoselectivity in the formation of β²-amino acids. researchgate.net |
| Oppolzer's Sultam | Reformatsky Reaction | Good diastereoselectivity. organic-chemistry.org |
| DIOZ | Mannich Reaction | Both enantiomers are accessible, high yields, and the auxiliary can be recovered. researchgate.net |
Stereoselective Hydrogenation and Reduction Reactions
Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of β²-amino acids. chiroblock.com This method often involves the hydrogenation of prochiral α,β-unsaturated esters or enamines using chiral catalysts. scispace.comhilarispublisher.com Chiral rhodium and ruthenium complexes with mono- and bidentate phosphine (B1218219) ligands are commonly employed for this purpose. scispace.comhilarispublisher.com For example, the hydrogenation of (Z)-enamines catalyzed by a bisphosphepine ligand can proceed with high yields of up to 90%. hilarispublisher.com
Catalytic asymmetric hydrogenation of α-aminomethylacrylates has been shown to be a highly efficient method for producing heterocyclic and alicyclic β²-amino acid derivatives. researchgate.net Furthermore, CuH-catalyzed hydroamination of α,β-unsaturated carbonyl compounds provides an enantioselective route to β-amino acid derivatives. nih.gov
Mannich-type Reactions and Multi-component Condensations
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that can be adapted for the asymmetric synthesis of β-amino acids. nih.govunivie.ac.at This reaction typically involves the reaction of an enolate with an imine. organic-chemistry.org In the context of β²-amino acid synthesis, a key challenge is the stereoselective construction of the α-substituted carbon center. researchgate.net
Diastereo- and enantioselective reductive Mannich-type reactions of α,β-unsaturated carboxylic acids with ketimines provide a direct route to unprotected β-amino acids. researchgate.net A novel approach involves the coupling of carboxamides with ketimines, which is enabled by the use of enantiopure sulfinimines in sulfonium (B1226848) rearrangements, leading to β-amino amides with high diastereo- and enantioselectivity. researchgate.netunivie.ac.at
Three-component Mannich reactions, using aldehydes, amines, and silyl (B83357) ketene (B1206846) acetals, can be efficiently promoted by catalytic amounts of diarylborinic acid esters, affording β-amino esters selectively. organic-chemistry.org
Curtius Degradation Methodologies
The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to a primary amine. wikipedia.orgorganic-chemistry.org This reaction proceeds with complete retention of stereochemistry at the migrating group. wikipedia.orgnih.gov
In the synthesis of β-amino acids, a differentially functionalized succinic acid unit can undergo stereocontrolled alkylation. rsc.org Selective removal of an imide group provides a carboxylic acid that can be subjected to a Curtius rearrangement to yield the N-protected β-amino acid with retention of stereochemistry. rsc.org This methodology has been successfully applied to the synthesis of components of natural products like iturin and cryptophycin. rsc.org
Another strategy involves the conjugate addition of dialkylzinc reagents to 2-aryl acrylates, followed by deprotection and a Curtius rearrangement of the resulting succinic acid derivative to form the β-amino acid derivative. hilarispublisher.com
This article details the synthetic methodologies, derivatization, and purification of L-β-Homoleucine hydrochloride, a non-proteinogenic amino acid. It explores both classical and advanced techniques in its chemical synthesis and isolation.
### 2.1.7. Transition-Metal Catalyzed Reactions (e.g., C-H Insertions, Michael-type Additions)
Transition-metal catalysis offers powerful methods for the synthesis of β-amino acids, including L-β-Homoleucine. Key strategies include C-H insertion and Michael-type additions, which allow for the direct formation of carbon-carbon and carbon-nitrogen bonds.
C-H Insertions:
Rhodium-catalyzed C-H insertion reactions are a notable method for synthesizing β-amino acid derivatives. nih.govresearchgate.net These reactions often involve the use of a directing group to guide the metal catalyst to a specific C-H bond. For instance, rhodium(II) carboxylate catalysts can facilitate the intramolecular C-H amination of primary carbamates to produce 1,2-amino alcohols, which are precursors to β-amino acids. researchgate.net The reaction is stereospecific, preserving the chirality of the starting material. researchgate.net Similarly, sulfamate (B1201201) ester C-H insertion has been utilized to create β-amino acids. nih.gov While not specifically detailed for L-β-Homoleucine, these methods are applicable to aliphatic amino acids. nih.govresearchgate.net For example, Rh-catalyzed intramolecular C-H insertion of an L-leucine derived α-diazoketone has been shown to produce an α-aminocyclopentanone derivative, demonstrating the feasibility of such reactions on similar aliphatic structures. A study also described a rhodium-catalyzed C-H insertion for the oxidative conversion of carbamates to oxazolidinones, which are precursors to amino alcohols. researchgate.net The functionalization of amino acids and peptides through rhodium-catalyzed C-H activation has become an important strategy for creating unnatural amino acids. rsc.org
Michael-type Additions:
Catalytic asymmetric Michael additions are a cornerstone for the synthesis of chiral β-amino acids. oup.comchinesechemsoc.orgmdpi.comacs.org This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Copper-catalyzed asymmetric aza-Michael additions, for example, provide a direct route to chiral β-amino acid frameworks. chinesechemsoc.org While the direct addition of nitrogen nucleophiles to less reactive substrates like α,β-unsaturated carboxylic acids can be challenging, a unified copper-catalyzed asymmetric reversal hydroamination has been developed to prepare a variety of β-amino acids and their derivatives with high regio- and enantioselectivity. chinesechemsoc.org Organocatalysts, such as primary β-amino acid salts, have also been successfully employed to catalyze the asymmetric Michael addition of benzoylacetates to cyclic enones, yielding Michael adducts with high enantioselectivities. oup.com These methods provide a versatile platform for accessing structurally diverse β-amino acids.
Table 1: Transition-Metal Catalyzed Reactions for β-Amino Acid Synthesis
| Reaction Type | Catalyst/Reagent | Substrate Type | Key Findings | Citation |
|---|---|---|---|---|
| C-H Insertion/Amination | Rhodium(II) carboxylates | Primary carbamates, Sulfamate esters | Stereospecific formation of 1,2-amino alcohols and β-amino acid precursors. | nih.govresearchgate.net |
| C-H Insertion | Rh catalyst | L-leucine derived α-diazoketone | Demonstrates intramolecular C-H insertion in an amino acid derivative. | |
| Asymmetric aza-Michael Addition | Copper complexes | α,β-unsaturated acids, esters, amides | Provides direct access to chiral β-amino acids with high regio- and enantioselectivity. | chinesechemsoc.org |
| Asymmetric Michael Addition | Primary β-amino acid salt (organocatalyst) | Cyclic enones and benzoylacetates | High yields and enantioselectivities for Michael adducts. | oup.com |
### 2.1.8. Resolution of Racemic β-Amino Acids
The synthesis of β-amino acids often results in racemic mixtures, necessitating resolution to isolate the desired enantiomer, such as L-β-Homoleucine. Both enzymatic and chemical methods are employed for this purpose.
Enzymatic Resolution:
Enzymatic kinetic resolution is a widely used technique that takes advantage of the high enantioselectivity of enzymes. Lipases are particularly common for this application. nih.govresearchgate.netdss.go.th For instance, lipase (B570770) from Candida antarctica (CALB) or Candida rugosa can catalyze the enantioselective hydrolysis or acylation of racemic β-amino esters. nih.govdss.go.thmdpi.com In one approach, the enzyme selectively hydrolyzes one enantiomer of a racemic β-amino ester, leaving the other enantiomer unreacted. A study on β-fluorophenyl-substituted β-amino acids demonstrated that lipase PSIM from Burkholderia cepacia could effectively hydrolyze racemic β-amino carboxylic ester hydrochloride salts to yield the (S)-amino acids and unreacted (R)-amino esters with excellent enantiomeric excess (ee) values (≥99%). nih.gov This highlights the potential for similar resolutions of β-homoleucine hydrochloride.
Chemical Resolution:
Chemical resolution provides an alternative to enzymatic methods. This approach often involves the use of a chiral resolving agent to form a pair of diastereomers that can be separated physically. A notable method involves the use of chiral proline-derived ligands in conjunction with a metal ion, such as Nickel(II). nih.govacs.orgfigshare.com These components form diastereomeric metal complexes with the racemic β-amino acid. nih.govacs.orgfigshare.com The differing solubilities or chromatographic behaviors of these diastereomers allow for their separation. Subsequent removal of the chiral ligand and metal ion yields the enantiomerically pure β-amino acid. nih.govacs.orgfigshare.com This method has been shown to be effective for C,N-unprotected racemic α-substituted β-amino acids, offering broad synthetic generality and good stereochemical outcomes. nih.govacs.orgfigshare.com Another approach is dynamic kinetic resolution (DKR), which combines in-situ racemization of the undesired enantiomer with the kinetic resolution, theoretically allowing for a 100% yield of the desired enantiomer. Chiral Ni(II) complexes have also been used in the dynamic kinetic resolution of α- and β-amino acids. nih.gov
### 2.2. Advanced Synthetic Approaches for L-β-Homoleucine Hydrochloride Derivatives
### 2.2.1. Dehydrogenative Tailoring for Non-Canonical Amino Acid Generation
Dehydrogenative tailoring has emerged as a powerful strategy for the selective modification of amino acid side chains to generate structurally diverse non-canonical amino acids (ncAAs). nih.govresearchgate.netnih.govx-mol.com This method involves the removal of hydrogen from an aliphatic side chain to introduce a site of unsaturation, typically a terminal alkene, which can then be further functionalized. nih.govnih.gov This approach is particularly valuable for aliphatic amino acids like homoleucine, which lack inherent functional groups for modification. nih.govnih.gov
The process often utilizes a photochemical, catalyst-driven acceptorless dehydrogenation. nih.govresearchgate.netnih.govx-mol.com This allows for the transformation of unactivated C-H bonds into more reactive functional groups under mild conditions, preserving the stereochemistry at the α-carbon. nih.govnih.gov The resulting terminal alkene intermediates serve as versatile handles for a variety of downstream transformations, enabling the synthesis of a wide array of ncAAs that would be difficult to access through other means. nih.govnih.govresearchgate.net
### 2.2.2. Incorporation of Protecting Groups (e.g., Fmoc, Boc) in Synthesis
The synthesis of peptides and complex molecules involving L-β-Homoleucine requires the use of protecting groups to prevent unwanted side reactions at the amino group. The most common protecting groups are 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc).
Fmoc Protection:
The Fmoc group is widely used in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal protection strategies. cymitquimica.com Fmoc-L-β-homoleucine can be synthesized from L-β-homoleucine using reagents like 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. cymitquimica.com An alternative method involves the Arndt-Eistert homologation of Fmoc-protected α-amino acids. lookchem.comcore.ac.uk For example, Fmoc-L-leucine can be converted to its acid chloride and then reacted with diazomethane to form the α-diazoketone. A subsequent Wolff rearrangement, often promoted by silver catalysts or ultrasound, yields the Fmoc-protected β-homoleucine. lookchem.comcore.ac.uk Fmoc-L-β-homoleucine is a white to off-white solid, soluble in organic solvents like DMF and DMSO. cymitquimica.com
Boc Protection:
The Boc group is another cornerstone of amino acid protection, known for its stability to a wide range of conditions and its lability under acidic conditions. organic-chemistry.org Boc-L-β-homoleucine can be prepared by reacting L-β-homoleucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgchemimpex.com This protecting group is crucial for both solution-phase and some solid-phase synthesis strategies. organic-chemistry.orgchemimpex.com Boc-L-β-homoleucine is used as a building block in the synthesis of peptides and other therapeutic agents, where its branched side chain can introduce steric hindrance and influence the biological activity of the final molecule. chemimpex.com
Table 2: Protecting Groups for L-β-Homoleucine
| Protecting Group | Reagent for Introduction | Key Features | Typical Application | Citation |
|---|---|---|---|---|
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-OSu or via Arndt-Eistert homologation | Base-labile, used for orthogonal protection. | Solid-phase peptide synthesis (SPPS). | cymitquimica.comlookchem.comcore.ac.uk |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acid-labile, stable to many nucleophiles and bases. | Solution-phase and solid-phase peptide synthesis. | organic-chemistry.orgchemimpex.com |
### 2.3. Purification and Isolation Techniques for L-β-Homoleucine Hydrochloride in Synthetic Research
The purification and isolation of L-β-Homoleucine hydrochloride are critical steps to ensure the purity of the final product for research applications. Common techniques include recrystallization and ion-exchange chromatography.
Recrystallization:
Recrystallization is a fundamental technique for purifying solid compounds. For amino acid hydrochlorides, this typically involves dissolving the crude product in a suitable solvent, often water or an ethanol (B145695)/water mixture, at an elevated temperature. lookchem.com Any insoluble impurities can be removed by hot filtration. As the solution cools, the solubility of the amino acid hydrochloride decreases, leading to the formation of crystals. The purified crystals can then be collected by filtration, washed with a cold solvent (like ethanol or ether) to remove residual impurities, and dried. lookchem.com In some cases, after fermentation and initial separation, the amino acid is mixed with an acid like hydrochloric acid, crystallized, and then dried to obtain a product with a purity of over 98.5%. google.com
Ion-Exchange Chromatography:
Ion-exchange chromatography is a powerful and widely used method for the separation and purification of amino acids from complex mixtures, such as fermentation broths or protein hydrolysates. researchgate.netpickeringlabs.com193.16.218 For the purification of a basic amino acid like L-β-Homoleucine, a cation-exchange resin is typically used. nih.govnih.gov The crude amino acid solution is loaded onto the column, and the positively charged amino acid binds to the negatively charged resin. pickeringlabs.com Impurities and other non-basic or neutral amino acids can be washed away. nih.gov The desired amino acid is then eluted from the resin using a buffer with a higher salt concentration or a different pH. pickeringlabs.com For instance, a weakly acidic cation exchange resin has been used to isolate basic amino acids from biological samples. nih.gov The separated amino acid can then be converted to its hydrochloride salt and isolated, for example, by lyophilization. nih.gov This method is highly effective due to its high capacity and the ability to achieve excellent separation. researchgate.net
Table 3: Purification Techniques for L-β-Homoleucine Hydrochloride
| Technique | Principle | Typical Solvents/Reagents | Key Advantages | Citation |
|---|---|---|---|---|
| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Water, Ethanol/water mixtures. | Simple, effective for removing many common impurities. | lookchem.com |
| Ion-Exchange Chromatography | Separation based on the net charge of the amino acid. | Cation-exchange resin, pH and salt gradient buffers. | High capacity and selectivity, effective for complex mixtures. | researchgate.netpickeringlabs.com193.16.218nih.gov |
Applications of L β Homoleucine Hydrochloride in Peptide Chemistry and Peptidomimetics
Role as a Building Block in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides, where the C-terminal amino acid is anchored to an insoluble resin support. peptide.combeilstein-journals.org The peptide chain is then elongated in a stepwise manner by repeating a cycle of deprotection, activation, and coupling of subsequent amino acids. beilstein-journals.orgbeilstein-journals.org L-β-Homoleucine hydrochloride, typically with its N-terminus protected (e.g., by an Fmoc group), is incorporated into the growing peptide chain like any other amino acid building block.
The general SPPS cycle involving an N-Fmoc protected β-amino acid is as follows:
Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed, usually with a piperidine (B6355638) solution, to expose a free amine.
Activation & Coupling: The carboxylic acid of the incoming N-Fmoc-L-β-Homoleucine is activated using a coupling reagent (e.g., HBTU, HOBt). This activated amino acid is then added to the resin, where it couples with the free amine of the resin-bound peptide, forming a new peptide bond. mdpi.com
Washing: Excess reagents and byproducts are removed by washing the resin. lsu.edu
This cycle is repeated until the desired peptide sequence is assembled. The use of excess reagents helps to drive the coupling reactions to completion. peptide.comlsu.edu Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically in a single step using a strong acid like trifluoroacetic acid (TFA). beilstein-journals.org
Solution-phase peptide synthesis, also known as liquid-phase synthesis, predates SPPS and remains a valuable technique, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. ekb.eglibretexts.org In this method, all reactions are carried out in a homogenous solution, and the intermediate peptide products are isolated and purified after each step. ekb.eg
The synthesis strategy involves protecting the N-terminus of one amino acid (or peptide) and the C-terminus of another, then activating the free carboxyl group to facilitate the formation of a peptide bond. beilstein-journals.orglibretexts.org L-β-Homoleucine hydrochloride can be used in this process after appropriate protection of its functional groups. For example, its amino group might be protected by a Boc or Fmoc group, and it can then be coupled to a C-terminally protected amino acid or peptide using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org While effective, this method can be more labor-intensive than SPPS due to the need for purification at each intermediate stage. ekb.eg
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
|---|---|---|
| Principle | Peptide chain is grown on an insoluble polymer resin. beilstein-journals.org | All reactants are dissolved in a suitable solvent. ekb.eg |
| Purification | Intermediates are purified by simple filtration and washing of the resin. lsu.edu | Requires isolation and purification (e.g., chromatography, recrystallization) of each intermediate product. ekb.eg |
| Reagent Use | Uses large excess of reagents to drive reactions to completion. peptide.com | Typically uses near-stoichiometric amounts of reagents. |
| Automation | Easily automated. beilstein-journals.org | Difficult to automate. |
| Scalability | Well-suited for research and small-scale synthesis. | Often preferred for large-scale industrial production. e-bookshelf.de |
Design and Synthesis of Novel β-Peptides
β-peptides are polymers of β-amino acids. Because their backbone contains an extra carbon atom per residue compared to α-peptides, they are resistant to enzymatic degradation by proteases and can fold into stable, well-defined secondary structures. wikipedia.orgnih.gov L-β-Homoleucine is a key component in the design of these novel β-peptides, contributing its bulky, hydrophobic side chain to influence the peptide's final conformation and properties.
Unlike α-peptides which commonly form α-helices and β-sheets, β-peptides fold into a distinct set of secondary structures. researchgate.net The most prominent of these are helices defined by the number of atoms in the hydrogen-bonded ring that stabilizes the turn. nih.govzendy.io
14-Helix: This is a common and stable secondary structure formed by peptides composed of β³-amino acids (where the side chain is on the β-carbon, C3). researchgate.netethz.ch It is characterized by C=O(i)···H-N(i+3) hydrogen bonds, which form a 14-membered ring. ethz.ch These helices are robust and can be formed by peptides with as few as four to six residues. nih.govethz.ch
12-Helix: This structure is often formed by oligomers containing cyclic β-amino acids or β²-amino acids (where the side chain is on the α-carbon, C2). researchgate.net It is stabilized by C=O(i)···H-N(i+2) hydrogen bonds, creating a 12-membered ring. ethz.ch
10/12-Helix: A helical structure that can be adopted by peptides with alternating β²- and β³-residues. nih.gov
The flexibility of the β-peptide backbone is different from that of α-peptides. While the additional C-C bond introduces more torsional variables, studies have shown that the conformational freedom is surprisingly constrained, leading to a strong propensity to adopt these specific, stable helical structures. nih.gov
| Structure | Defining Hydrogen Bond | Atoms in H-bonded Ring | Typical Building Blocks |
|---|---|---|---|
| 14-Helix | C=O(i) → H-N(i+3) | 14 | β³-amino acids. researchgate.net |
| 12-Helix | C=O(i) → H-N(i+2) | 12 | Cyclic or β²-amino acids. researchgate.netethz.ch |
| 10/12-Helix | Mixed Pattern | 10 and 12 | Alternating β²/β³-amino acids. nih.gov |
The incorporation of an L-β-Homoleucine residue influences the peptide backbone in several ways. As a β³-amino acid, it promotes the formation of the 14-helix. researchgate.net The bulky and hydrophobic isobutyl side chain plays a crucial role in stabilizing the folded structure through steric interactions and by minimizing contact with aqueous solvents. In natural α-peptides, leucine (B10760876) is known to be a strong helix stabilizer. vub.be Similarly, the β-homoleucine side chain is expected to influence the local backbone dihedral angles (φ, θ, ψ) to favor helical conformations. The presence of such bulky side chains can reduce the electrostatic component of the solvation energy for neighboring peptide groups, which in turn affects the preferred backbone angles and stabilizes ordered structures. nih.gov This inherent stability also contributes to the significant resistance of β-peptides to proteolytic enzymes, a highly desirable trait for therapeutic applications. wikipedia.org
Hybrid α/β-Peptides and Their Conformational Properties
Hybrid peptides, which contain a mixture of α- and β-amino acid residues, offer a powerful strategy for creating novel peptidomimetics. rsc.org By strategically inserting β-amino acids like L-β-Homoleucine into an α-peptide sequence, it is possible to create molecules that mimic the structure of natural peptides while possessing enhanced stability and tailored conformational properties. nih.govias.ac.in
The insertion of a β-residue introduces an additional flexible bond into the peptide backbone. nih.gov This can be used to disrupt or modify native conformations, such as breaking a β-turn or altering the register of an α-helix. Conversely, and more powerfully, it can be used to pre-organize a specific structure. A key application is the mimicry of α-helices. By replacing α-amino acids with homologous β³-amino acids (e.g., L-leucine with L-β³-homoleucine) in regular patterns (such as ααβ or αααβ), it is possible to create hybrid peptides that adopt conformations very similar to the parent α-helix. nih.gov
These α/β-peptide helix mimics can replicate the spatial arrangement of side chains crucial for protein-protein interactions. nih.gov This allows them to function as antagonists for undesirable interactions mediated by natural α-helices. The resulting hybrid peptides benefit from the structural mimicry conferred by the α-residues and the proteolytic stability conferred by the β-residues, making them promising candidates for drug development. rsc.orgnih.gov
Peptidomimetics Incorporating L-β-Homoleucine Hydrochloride
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved characteristics, such as enhanced stability and bioavailability. L-β-Homoleucine, an analogue of the proteinogenic amino acid L-leucine, features an additional methylene (B1212753) group in its backbone. This seemingly minor alteration has profound implications for the resulting peptidomimetic's biological behavior.
A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of L-β-Homoleucine hydrochloride into a peptide sequence is a key strategy to mitigate this issue. The altered backbone structure at the site of the β-amino acid sterically hinders the approach of proteolytic enzymes, which are highly specific for the canonical α-amino acid peptide bond.
The inherent stability of peptides composed entirely of or incorporating β-amino acids is a well-documented phenomenon. wikipedia.orgnih.gov Studies on mixed α,β-peptides have demonstrated a high level of proteolytic stability. nih.gov For instance, certain α,β-peptides have shown resistance to cleavage by enzymes like trypsin and chymotrypsin (B1334515) for extended periods. acs.org While specific data on L-β-Homoleucine is limited, the general principle of β-amino acid-induced protease resistance is firmly established. Research on various β-peptides has shown them to be resilient to a selection of enzymes. nih.gov This enzymatic resistance is a critical attribute for designing drugs with improved in vivo half-lives.
| Peptide Type | Enzyme | Observation | Reference |
| α,β-Peptide | Trypsin | No proteolysis detected after 36 hours | acs.org |
| α,β-Peptide | Chymotrypsin | No proteolysis detected after 36 hours | acs.org |
| α,β-Peptide | Pronase | Minor cleavage detected after 90 hours | acs.org |
| Various β-Peptides | Various peptidases | Resilient to proteolysis | nih.gov |
The incorporation of L-β-Homoleucine hydrochloride can lead to peptidomimetics with enhanced biological potency and receptor selectivity. nih.gov The altered conformational flexibility of the peptide backbone can lead to a more favorable orientation of side-chain residues for interaction with biological targets, such as receptors and enzymes. This can result in tighter binding and, consequently, higher potency.
The design of peptidomimetics often involves fine-tuning the structure to achieve a desired biological effect. The use of β-amino acids provides a greater diversity of stereoisomers and regioisomers, expanding the possibilities for molecular design. nih.gov This structural diversity is crucial for developing agonists or antagonists with high selectivity for specific receptor subtypes, thereby minimizing off-target effects. For example, the introduction of D-leucine in one study led to a significant increase in the anticancer and antibacterial activity of a peptide, with IC50 values improving by approximately ten-fold. mdpi.com While this example uses the D-isomer of the corresponding α-amino acid, it illustrates the principle that modifications to the amino acid structure can dramatically enhance potency.
| Peptide Modification | Biological Target | Improvement in Potency (IC50) | Reference |
| D-Leucine addition | PC-3 cancer cells | ~10-fold decrease | mdpi.com |
| D-Leucine addition | H838 cancer cells | ~10-fold decrease | mdpi.com |
| D-Leucine addition | U251MG cancer cells | ~10-fold decrease | mdpi.com |
| D-Leucine addition | MCF-7 cancer cells | ~10-fold decrease | mdpi.com |
| D-Leucine addition | HCT116 cancer cells | ~10-fold decrease | mdpi.com |
The incorporation of L-β-Homoleucine hydrochloride can induce specific and predictable changes in the secondary and tertiary structure of peptides. β-amino acids are known to promote the formation of stable secondary structures, such as helices, turns, and sheets. wikipedia.org This ability to control the peptide's conformation is a powerful tool in rational drug design.
By strategically placing L-β-Homoleucine residues within a peptide sequence, it is possible to create novel three-dimensional structures that can mimic the bioactive conformation of a natural peptide or present a unique surface for interaction with a biological target. The conformational properties of peptides containing β-amino acids can be studied using techniques such as NMR spectroscopy and X-ray crystallography. scirp.orgiisc.ac.in These methods provide detailed insights into the peptide's structure at an atomic level, guiding the design of peptidomimetics with desired structural features. For instance, α/β-peptides have been designed to mimic the α-helical BH3 domain of the PUMA protein, and the crystal structure of such a peptide in complex with the pro-survival protein Bcl-xL has been determined, revealing how the modified backbone can adopt an α-helix-like conformation. nih.gov
| Structural Element | Influence of β-Amino Acid Incorporation | Analytical Technique | Reference |
| Secondary Structure | Can induce stable helices, turns, and sheets | General observation | wikipedia.org |
| Tertiary Structure | Can mimic bioactive conformations of natural peptides | X-ray Crystallography | nih.gov |
| Conformational Ensemble | Can be analyzed to understand flexibility and binding | NMR Spectroscopy | mdpi.comnih.gov |
Structure Activity Relationship Sar and Structure Stability Relationship Ssr Studies
Correlation Between L-β-Homoleucine Hydrochloride Incorporation and Peptide Conformation
The introduction of a β-amino acid like L-β-Homoleucine into a peptide backbone fundamentally alters its conformational possibilities. Unlike α-peptides, β-peptides have an extra carbon atom in each residue, which increases their conformational flexibility. numberanalytics.comscirp.org This added flexibility allows β-peptides to fold into stable, well-ordered secondary structures, including helices, turns, and sheets, that are distinct from those of natural peptides. wikipedia.orgresearchgate.net
The specific conformation adopted is influenced by the substitution pattern on the β-amino acid backbone. The isobutyl side chain of L-β-Homoleucine, along with the extended backbone, affects the torsional angles (Φ, θ, Ψ) that dictate the peptide's fold. Research on ghrelin analogues demonstrated that substituting a standard L-leucine with L-β-homoleucine expanded the peptide backbone, thereby increasing its flexibility. acs.orgnih.gov While β-amino acids are known to promote the formation of unique helical structures (such as the 14-helix), the precise conformational outcome depends on the entire peptide sequence and its environment. scirp.orgwisc.edu The inherent ability of L-β-Homoleucine to serve as a building block for these "foldamers"—synthetic polymers with predictable, folded conformations—makes it a valuable tool for designing peptides with novel functions. scirp.org
Influence of L-β-Homoleucine Hydrochloride on Receptor Binding Affinity
The effect of incorporating L-β-Homoleucine on receptor binding is highly dependent on the specific peptide and its target receptor. The modification can either be detrimental, neutral, or beneficial to the binding affinity.
For instance, in a study on ghrelin analogues targeting the growth hormone secretagogue receptor (GHSR), replacing L-Leucine at position 5 with L-β-Homoleucine resulted in a negative impact on binding affinity. acs.orgnih.gov Similarly, studies on the L-type amino acid transporter (LAT) showed that (S)-β-Homoleucine (the L-isomer) had approximately a tenfold lower binding affinity for the transporter compared to its α-amino acid counterpart, L-homoleucine. snmjournals.org
Conversely, research on neurotensin (B549771) (NT) analogues targeting the neurotensin receptor 1 (NTS1R) found that replacing the C-terminal L-Leucine with L-β-Homoleucine did not impair binding affinity. nih.gov The resulting analogue, [β-Homoleucine¹³]NT(8-13), maintained a high affinity for the human NTS1R, demonstrating that in some contexts, the receptor's binding pocket can accommodate the structural changes introduced by the β-amino acid without a loss of affinity. nih.gov These divergent outcomes underscore that the consequences of this modification are not uniform and must be evaluated on a case-by-case basis.
| Peptide/System | Modification | Target Receptor | Effect on Binding Affinity | Reference |
|---|---|---|---|---|
| Ghrelin(1-8) Analogue | Substitution of Leu5 with L-β-Homoleucine | GHSR | Negative Impact | acs.orgnih.gov |
| Neurotensin(8-13) Analogue | Replacement of C-terminal Leu13 with L-β-Homoleucine | NTS1R | Not Impaired | nih.gov |
| Amino Acid Transport Study | (S)-β-Homoleucine vs. (S)-Homoleucine | LAT | ~10-fold Poorer Affinity | snmjournals.org |
Effect on In Vitro and In Vivo Peptide Stability (e.g., serum stability, liver S9 fraction stability)
A primary advantage of incorporating β-amino acids like L-β-Homoleucine into peptides is the significant enhancement of their metabolic stability. Peptides composed of β-amino acids are inherently resistant to degradation by proteases and peptidases, which are evolved to recognize and cleave peptide bonds between α-amino acids. wikipedia.orgresearchgate.net This resistance leads to a longer half-life in biological systems.
Studies have confirmed that L-β-homoleucine is stable enough for in vivo administration. researchgate.net In the development of ghrelin analogues, the substitution of L-Leucine with L-β-Homoleucine led to a substantial improvement in stability in human serum. acs.orgnih.gov However, the effect on hepatic stability was less pronounced, with only a marginal improvement observed in the human liver S9 fraction stability assay. acs.orgnih.gov Furthermore, site-specific modifications using β³-homo-amino acids have been shown to be an effective strategy to prevent intestinal metabolism of peptides. nih.gov This enhanced stability is a critical attribute for the development of peptide-based therapeutics, as it can lead to improved bioavailability and a longer duration of action.
| Peptide Analogue | Modification | Assay | Stability Outcome | Reference |
|---|---|---|---|---|
| Ghrelin(1-8) | Substitution of Leu5 with L-β-Homoleucine | Human Serum Stability | Substantially Improved | acs.orgnih.gov |
| Human Liver S9 Fraction Stability | Marginally Improved | acs.orgnih.gov |
Stereochemical Configuration and its Impact on Biological Activity
The stereochemistry of amino acids is a crucial determinant of biological function, and this principle holds true for β-amino acids. The spatial arrangement of the amino group and the side chain around the chiral centers of L-β-Homoleucine significantly influences its interaction with biological targets like receptors and enzymes. numberanalytics.com
Research consistently shows that the L-configuration (the S-isomer at the β-carbon) is often preferred for biological activity. In studies of ghrelin analogues, maintaining the L-stereochemistry at key positions was found to be critical for preserving high receptor binding affinity, even though inverting to the D-stereoisomer could improve stability. acs.orgnih.gov A clear example of stereochemical importance comes from studies on the LAT transporter, where the (S)-isomer of β-homoleucine displayed markedly better affinity than the (R)-isomer, which had very little affinity. snmjournals.org Similarly, when enantiomeric pairs of β-homoleucine-functionalized naphthalenediimides were tested for their interaction with G-quadruplex DNA, the (S)-enantiomer showed a slightly greater stabilizing effect than the (R)-enantiomer. mdpi.com This demonstrates that chiral recognition is a key factor in the molecular interactions of L-β-Homoleucine.
| System | Enantiomer | Biological Activity/Interaction | Reference |
|---|---|---|---|
| LAT Transporter Affinity | (S)-β-Homoleucine (L-form) | IC50 ~150 µM | snmjournals.org |
| (R)-β-Homoleucine (D-form) | IC50 > 1000 µM (little affinity) | snmjournals.org | |
| G-Quadruplex DNA Stabilization (c-KIT1) | (S)-β-Homoleucine NDI | Higher stabilization (ΔTm) | mdpi.com |
| (R)-β-Homoleucine NDI | Lower stabilization (ΔTm) | mdpi.com |
Side Chain Modifications and Their Role in Target Selectivity
The isobutyl side chain of L-β-Homoleucine, which is identical to that of L-Leucine, plays a significant role in target selectivity through hydrophobic and steric interactions. When designing peptide analogues, the choice of this side chain over others can fine-tune the molecule's properties.
In structure-activity studies of ghrelin analogues, L-β-Homoleucine was compared with other non-canonical amino acids substituted at the same position. acs.orgnih.gov For instance, when L-Leucine was replaced by norleucine (a linear hydrophobic side chain) or cyclohexylalanine (a bulky alicyclic side chain), both analogues showed a mild reduction in binding affinity and, surprisingly, a decrease in metabolic stability. acs.orgnih.gov In contrast, the incorporation of L-β-Homoleucine, with its branched isobutyl side chain, provided a substantial boost in serum stability. acs.org This highlights that the specific nature of the side chain—its size, shape, and hydrophobicity—in combination with the β-amino acid backbone, is critical for achieving the desired balance of receptor affinity and proteolytic resistance. The isobutyl group of L-β-Homoleucine is therefore a key determinant in its molecular recognition by receptors and enzymes, influencing both activity and stability.
Advanced Analytical and Characterization Techniques in L β Homoleucine Hydrochloride Research
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are indispensable for separating L-β-Homoleucine hydrochloride from reaction mixtures, starting materials, and potential byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of L-β-Homoleucine hydrochloride and its derivatives. Commercial suppliers often use HPLC to assess the purity of L-β-Homoleucine hydrochloride, with typical purities reported at 95% or greater. biocrick.comthermofisher.com The method is also integral to the purification of peptides incorporating β-homoleucine and for analyzing the purity of protected forms, such as Fmoc-L-β-homoleucine, which often exceeds 95%. wisc.edu
Given that L-β-Homoleucine lacks a strong UV chromophore, HPLC analysis typically requires detection at low wavelengths (around 200-225 nm) or the use of derivatization agents. iright.com Reversed-phase HPLC is commonly used, often with a C18 column. The mobile phase conditions are optimized to achieve adequate retention and separation of this polar compound. Chiral HPLC methods can also be developed to resolve enantiomers and ensure the stereochemical purity of the L-isomer. researchgate.net
Below is a table representing typical starting parameters for an HPLC method for a non-derivatized β-amino acid like L-β-Homoleucine hydrochloride.
Table 1: Representative HPLC Method Parameters
| Parameter | Value/Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Column Temp. | 25 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is highly effective for the analysis of amino acids in complex matrices. wisc.edu For L-β-Homoleucine hydrochloride, LC-MS/MS provides definitive identification and precise quantification, even at very low concentrations.
The analysis is typically performed using an amino acid-specific column or a reversed-phase column with gradient elution. echemi.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which offers high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. echemi.comlookchem.com The precursor ion would be the protonated molecule [M+H]⁺ of L-β-Homoleucine, and the product ions are generated through collision-induced dissociation (CID).
Table 2: Typical LC-MS/MS Parameters for Amino Acid Analysis
| Parameter | Value/Condition |
|---|---|
| LC Column | Intrada Amino Acid Column (100 mm x 3 mm, 3 µm) thermofisher.com |
| Mobile Phase A | 100 mM Ammonium Formate in Water |
| Mobile Phase B | 0.3% Formic Acid in Acetonitrile/Water (95:5) echemi.com |
| Flow Rate | 0.6 mL/min thermofisher.comechemi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Mode | Multiple Reaction Monitoring (MRM) lookchem.com |
| Precursor Ion [M+H]⁺ | m/z 146.1 |
| Fragment Ions | Dependent on collision energy, common fragments include those from loss of water and the isobutyl group. |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are crucial for confirming the molecular structure of L-β-Homoleucine hydrochloride and assessing its purity by providing information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure of a molecule. Both ¹H NMR and ¹³C NMR spectra are used to confirm the identity and structural integrity of L-β-Homoleucine hydrochloride. biocrick.com The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For L-β-Homoleucine, specific signals corresponding to the isobutyl group, the protons on the carbon backbone (α, β, and γ positions), and the amine group can be identified and assigned. nih.gov
Table 3: Predicted NMR Signal Assignments for L-β-Homoleucine
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H NMR | ||
| CH₃ (isobutyl) | ~0.9 | Doublet |
| CH (isobutyl) | ~1.7 | Multiplet |
| γ-CH₂ | ~1.3 | Multiplet |
| β-CH | ~3.5 | Multiplet |
| α-CH₂ | ~2.4 | Multiplet |
| NH₃⁺ | ~8.0 | Broad Singlet |
| ¹³C NMR | ||
| CH₃ (isobutyl) | ~22.0 | |
| CH (isobutyl) | ~25.0 | |
| γ-C | ~42.0 | |
| β-C | ~45.0 | |
| α-C | ~39.0 |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of L-β-Homoleucine hydrochloride. biocrick.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. When coupled with fragmentation techniques (MS/MS), it can also yield structural information. The mass spectrum of L-β-Homoleucine shows a prominent peak for the protonated molecule [M+H]⁺ at approximately m/z 146.1. researchgate.net Further fragmentation typically involves the loss of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon backbone.
Table 4: Mass Spectrometry Data for L-β-Homoleucine
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₅NO₂ | researchgate.net |
| Molecular Weight | 145.20 g/mol | researchgate.net |
| Precursor Ion [M+H]⁺ (m/z) | 146.118 | acs.org |
| Precursor Ion [M+H]⁺ (m/z) | 146.2 | researchgate.net |
| Major Fragment Ions (m/z) | 86, 69, 55, 43, 41 | researchgate.net |
Spectrophotometric Assays (e.g., UV Absorbance)
Spectrophotometric assays, particularly UV absorbance, are standard methods for detecting and quantifying molecules. However, L-β-Homoleucine hydrochloride lacks a significant chromophore in the near-UV range (260-280 nm) because it does not have an aromatic side chain. wisc.edu Its UV absorption is primarily due to the carboxylic acid functional group and occurs at low wavelengths, typically between 205 nm and 225 nm. iright.comechemi.com
While this property allows for detection in HPLC-UV systems, it presents challenges for direct quantification in solution. iright.com Absorbance in this region is often weak and highly susceptible to interference from other substances that absorb at similar wavelengths, such as solvents, buffers, or impurities. For these reasons, direct UV spectrophotometry is not the preferred method for accurate concentration determination of L-β-Homoleucine hydrochloride unless it is used as a detector following a high-resolution separation like HPLC.
Table 5: UV Absorbance Characteristics
| Parameter | Description |
|---|---|
| λmax (approx.) | 205-225 nm |
| Chromophore | Carboxylic Acid Group |
| Molar Absorptivity | Low |
| Quantitative Use | Limited due to low wavelength and potential for interference; primarily used as a detection method post-chromatography. |
Techniques for Functional Characterization of Peptide Analogues
The functional impact of incorporating L-β-homoleucine into a peptide backbone is a critical area of investigation. Researchers employ various assays to determine how this modification affects the peptide's interaction with its biological target and its ability to enter cells.
Bioluminescence Resonance Energy Transfer (BRET) Assays for Receptor Recruitment
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay used to study protein-protein interactions in real-time within a physiological context. mdpi.comfrontiersin.org This technique is particularly valuable for characterizing the functional activity of peptide analogues, such as those containing L-β-homoleucine, at G protein-coupled receptors (GPCRs). nih.govfrontiersin.org
The BRET method relies on the non-radiative transfer of energy between a bioluminescent donor, often a variant of Renilla luciferase (Rluc), and a fluorescent acceptor, such as a green fluorescent protein (GFP) variant. frontiersin.org For GPCRs, the receptor or an interacting partner like β-arrestin is fused to one of these components, and the other partner is fused to the complementary component. mdpi.com Upon activation of the receptor by a ligand, conformational changes bring the donor and acceptor into close proximity (less than 100 Å), resulting in a detectable BRET signal. mdpi.comfrontiersin.org
In the context of L-β-homoleucine research, BRET assays can elucidate how modifications to a peptide's structure influence its ability to recruit signaling proteins like G proteins and β-arrestins to its target receptor. For instance, studies on ghrelin analogues have utilized BRET to assess the recruitment of various G protein subtypes and β-arrestins to the growth hormone secretagogue receptor (GHSR). acs.orgnih.gov This allows for a detailed understanding of the functional consequences of substituting a natural amino acid with L-β-homoleucine, revealing any potential for biased agonism, where a ligand preferentially activates one signaling pathway over another. nih.gov
Cellular Uptake Assays
The ability of a peptide analogue to cross cell membranes is a crucial determinant of its therapeutic potential. Cellular uptake assays are employed to quantify the internalization of these molecules into cells.
One common method involves labeling the peptide with a fluorescent tag, such as fluorescein, and then incubating the labeled peptide with cells. nih.gov The amount of internalized peptide can then be measured using techniques like flow cytometry or visualized using confocal microscopy. nih.gov For example, in a study of β-peptides designed to interact with the hDM2 protein, fluorescein-labeled peptides were incubated with HCT116 cells, and their uptake was assessed at different time points. nih.gov
Competition assays are also utilized to determine the specificity of uptake. In these experiments, the uptake of a radiolabeled or fluorescently labeled peptide is measured in the presence and absence of an excess of an unlabeled competitor. snmjournals.org For instance, the uptake of 18F-labeled branched-chain amino acids, including analogues of L-β-homoleucine, has been studied in cancer cell lines to assess their potential as PET imaging agents. snmjournals.org The specificity of their uptake via the L-type amino acid transporter (LAT) was confirmed by competition with known LAT substrates like L-leucine. snmjournals.org
In a study on neurotensin (B549771) (NT) analogues, the internalization of [99mTc]Tc-labeled peptides, including one containing β-homoleucine, was compared in NTS1R-expressing AsPC-1 cells. nih.gov These assays provide valuable data on how modifications like the inclusion of L-β-homoleucine affect the cellular permeability and retention of peptide-based drugs.
Computational Approaches and Cheminformatics in Peptide Design
Computational methods are indispensable tools in modern drug discovery, enabling the rational design of peptides with desired properties. These approaches range from machine learning models for activity prediction to detailed molecular simulations that provide insights into peptide conformation and interactions.
Machine Learning Models for Activity Prediction
Machine learning (ML) is increasingly being used to accelerate the discovery and optimization of bioactive peptides. gu.senih.gov These models can be trained on large datasets of peptides with known activities to predict the biological properties of new, uncharacterized sequences. nih.govscielo.br
A key aspect of developing a successful ML model is the choice of molecular representation and algorithm. gu.se Peptide sequences can be converted into numerical descriptors that capture their physicochemical properties, which are then used as input for the model. scielo.br For instance, one-hot encoding, where each amino acid is represented by a binary vector, has been shown to be an effective representation for predicting peptide potency. gu.se Various ML algorithms, such as support vector machines and random forests, can then be trained on these representations to classify peptides as active or inactive, or to predict their specific activity levels. gu.se
In the context of antimicrobial peptide (AMP) discovery, ML models have been developed to identify novel AMPs from genomic data and to predict their activity against specific pathogens. nih.govmdpi.com These models can also be used to predict other important properties, such as toxicity and metabolic stability, which are critical for the development of safe and effective peptide therapeutics. nih.gov
Molecular Descriptors and SMILES String Representation
To be used in computational models, chemical structures must be converted into a machine-readable format. The Simplified Molecular Input Line Entry System (SMILES) is a widely used method for representing a chemical structure as a string of characters. sigmaaldrich.comthermofisher.comwikipedia.orgnih.gov This representation allows for the efficient storage and processing of chemical information in databases and computational workflows.
From the SMILES string and other structural information, a wide range of molecular descriptors can be calculated. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic properties. These descriptors are crucial for building quantitative structure-activity relationship (QSAR) models, which aim to correlate a molecule's structure with its biological activity.
| Compound Name | SMILES String |
| L-β-Homoleucine | CC(C)CC@@HCC(O)=O |
| L-β-Homoleucine hydrochloride | Cl.CC(C)CC@HCC(O)=O sigmaaldrich.comthermofisher.com |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms and molecules, MD can provide detailed insights into the conformational flexibility of peptides and their interactions with biological targets. nih.gov
For peptides containing non-natural amino acids like β-homoleucine, MD simulations can be used to understand how these modifications affect the peptide's secondary and tertiary structure. nih.govresearchgate.net For example, β-amino acids can induce the formation of stable helical structures, known as foldamers, which can mimic the secondary structures of natural proteins. nih.govnih.gov MD simulations can help to predict the most stable conformations of these foldamers and to understand the factors that govern their folding and assembly. nih.gov
Furthermore, MD simulations can be used to study the binding of peptide analogues to their receptors at an atomic level of detail. nih.gov This information can be used to guide the design of new peptides with improved binding affinity and specificity. By revealing the key interactions between the peptide and its target, MD simulations can help to identify which residues are most important for binding and to suggest modifications that could enhance these interactions. mdpi.com
Future Directions and Emerging Research Avenues
Exploration of L-β-Homoleucine Hydrochloride in Novel Therapeutic Strategies
The incorporation of L-beta-homoleucine into peptide-based therapeutics represents a promising strategy to overcome the inherent limitations of natural peptides, such as their rapid degradation by proteases. nih.govmdpi.comacs.org The altered backbone structure of β-amino acids renders peptides containing them resistant to enzymatic cleavage, thereby enhancing their metabolic stability and in vivo half-life. mdpi.comresearchgate.netnih.gov This intrinsic resistance to proteolysis is a critical attribute for the development of more effective and durable peptide drugs. nih.gov
Research is increasingly focused on leveraging this stability to design novel therapeutic agents. For instance, peptides containing L-beta-homoleucine and other β-amino acids are being investigated for their potential as antimicrobial agents, inhibitors of protein-protein interactions (PPIs), and modulators of G-protein coupled receptors (GPCRs). acs.org The ability to create peptides with well-defined three-dimensional structures that can mimic the binding interfaces of natural proteins opens up new avenues for targeting challenging disease-related proteins. acs.org One notable area of exploration is in the development of ghrelin receptor antagonists, where the inclusion of β-amino acids is being studied to create more stable and effective modulators of metabolic disorders.
Development of Advanced Synthetic Routes for Complex Derivatives
The synthesis of L-beta-homoleucine and its derivatives is a key area of ongoing research, with a focus on developing more efficient and stereoselective methods. While classical approaches to β-amino acid synthesis exist, there is a continuous drive to create more advanced and versatile synthetic routes to access complex derivatives for drug discovery. researchgate.net
Current research highlights several innovative strategies:
Asymmetric Synthesis: Methods are being developed to produce enantiomerically pure L-beta-homoleucine and its analogs, which is crucial for their biological activity. These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the final product.
Chemo-enzymatic Synthesis: The combination of chemical and enzymatic methods offers a powerful approach for the synthesis of L-beta-homoleucine and its derivatives. nih.govnih.goviupac.orgd-nb.info Enzymes can provide high stereoselectivity under mild reaction conditions, complementing the versatility of chemical synthesis.
Functionalization of the Amino Acid Scaffold: Research is also directed towards the development of methods for the selective functionalization of the L-beta-homoleucine backbone and side chain. This allows for the creation of a diverse range of derivatives with tailored properties for specific therapeutic applications.
These advancements in synthetic chemistry are crucial for expanding the chemical space of L-beta-homoleucine-containing compounds available for biological screening and drug development.
Integration with Modern Drug Discovery Platforms
L-beta-Homoleucine hydrochloride is being increasingly integrated into modern drug discovery platforms, particularly in the realm of peptidomimetics and combinatorial chemistry. bmglabtech.com The ability of β-amino acids to induce stable secondary structures, such as helices and turns, in peptides is a key feature being exploited in the design of molecules that can mimic the bioactive conformations of natural peptides. wikipedia.org
High-throughput screening (HTS) of peptide libraries containing L-beta-homoleucine and other non-canonical amino acids is a powerful tool for identifying novel drug leads. bmglabtech.commdpi.com These libraries can be screened against a wide range of biological targets to identify compounds with high affinity and selectivity. The spatial arrangement of beads in modern screening techniques allows for the rapid identification and sequencing of hit compounds. mdpi.com
Furthermore, the unique properties of β-peptides, such as their proteolytic stability, make them attractive scaffolds for the development of orally available peptide drugs, a long-standing challenge in the pharmaceutical industry. bmglabtech.com The evaluation of the translational efficiency of non-canonical amino acids like β-homologues is crucial for the design of effective peptide libraries for in vitro display technologies. acs.org
Investigation of Undiscovered Biological Roles and Mechanisms
While the primary interest in this compound stems from its utility in peptide design, research is also beginning to explore its intrinsic biological activities. As an analog of L-leucine, it has the potential to interact with biological pathways that recognize and transport natural amino acids.
One significant finding is that L-β-homoleucine can act as a substrate for the L-type amino acid transporter 1 (LAT1), a transporter that is often overexpressed in cancer cells. researchgate.net This observation opens up the possibility of using L-beta-homoleucine as a vector to deliver therapeutic agents specifically to tumor cells. However, its effect on downstream signaling pathways, such as the mTORC1 pathway, appears to be minimal, suggesting a complex and potentially nuanced biological role. researchgate.net
Further research is needed to fully elucidate the undiscovered biological roles of L-beta-homoleucine. Investigating its interactions with other transporters, enzymes, and receptors could reveal novel therapeutic opportunities. For example, its potential as a probe for studying protein-protein interactions is an emerging area of interest, where its unique properties could be used to dissect complex biological systems. nih.govrsc.org The study of a broad range of amino acid and diamine substrates by ω-transaminases has shown activity with β-homoleucine, indicating its potential role in biocatalysis and metabolic pathways. nih.gov
Computational Design and Optimization of β-Peptidomimetics
Computational modeling has become an indispensable tool in the design and optimization of peptidomimetics containing L-beta-homoleucine. nih.govresearchgate.net Molecular modeling software, such as Rosetta, is being adapted to handle non-canonical backbones, enabling the in silico design of β-peptides with specific structural and functional properties. researchgate.netacs.org
These computational approaches allow researchers to:
Predict and stabilize desired secondary structures: By modeling the conformational preferences of β-amino acid residues, it is possible to design peptides that adopt stable helical or sheet-like structures. nih.gov
Optimize binding affinity and selectivity: Computational docking and molecular dynamics simulations can be used to predict how β-peptidomimetics will interact with their biological targets, allowing for the optimization of side-chain interactions to enhance binding. mdpi.com
Design novel peptide scaffolds: Computational methods can be used to design entirely new β-peptide scaffolds with unique folding patterns and functionalities.
The synergy between computational design and experimental validation is accelerating the development of novel β-peptidomimetic drugs. This iterative process of design, synthesis, and biological evaluation is crucial for translating the potential of L-beta-homoleucine and other β-amino acids into tangible therapeutic benefits. acs.org
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of L-beta-Homoleucine hydrochloride that influence experimental design?
- Answer : The compound is a white to light brown crystalline powder with a melting point of 225°C and a flashpoint >250°C . Its stability under recommended storage conditions (room temperature, away from sunlight) is crucial for experimental reproducibility. Decomposition products include CO, CO₂, and NOx under thermal stress, necessitating controlled heating protocols . Solubility data (not explicitly provided) should be determined empirically for buffer compatibility.
Q. What safety precautions are essential when handling this compound in the laboratory?
- Answer : Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and lab coats to avoid skin/eye contact. Local exhaust ventilation is mandatory to minimize dust inhalation . In case of exposure, rinse eyes with water for several minutes and wash skin with soap and water . Avoid contact with strong oxidizers due to incompatibility risks .
Q. How should this compound be stored to maintain stability?
- Answer : Store in sealed glass containers at room temperature (preferably cool), away from direct sunlight and strong oxidizers . Monitor for discoloration or decomposition, as thermal degradation above 225°C releases toxic gases .
Advanced Research Questions
Q. What methodologies are recommended to analyze impurities or degradation products in this compound?
- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS) is ideal for identifying trace impurities, as demonstrated in studies on related hydrochloride compounds . For thermal decomposition analysis, thermogravimetric analysis (TGA) with gas chromatography-mass spectrometry (GC-MS) can characterize CO and NOx emissions .
Q. How can researchers design experiments to assess the compound’s stability under varying pH conditions?
- Answer : Prepare buffered solutions across a pH range (e.g., 3–9) and incubate the compound at controlled temperatures. Monitor stability via UV-Vis spectrophotometry or NMR for structural integrity. Reference protocols from pharmacopeial standards for hydrochloride salt analysis, such as phosphate-perchlorate buffer systems . Document degradation kinetics using Arrhenius plots to predict shelf-life .
Q. What strategies mitigate risks when using this compound in reactions with incompatible substances?
- Answer : Conduct small-scale compatibility tests with potential reactants (e.g., oxidizers) under inert atmospheres. Use computational tools to predict reaction pathways and byproducts. Implement real-time monitoring via in-situ FTIR or Raman spectroscopy to detect hazardous intermediates .
Q. How can researchers validate the purity of synthesized or commercially sourced this compound?
- Answer : Perform elemental analysis (C, H, N, Cl) and compare results with theoretical values (C₇H₁₅NO₂·HCl). Use differential scanning calorimetry (DSC) to verify melting point consistency . For impurity profiling, adopt the International Council for Harmonisation (ICH) guidelines, including forced degradation studies under heat, light, and humidity .
Methodological Considerations
- Experimental Documentation : Follow the Beilstein Journal’s standards for reproducibility: detail synthesis steps, characterization methods (e.g., NMR, HPLC), and statistical validation in supplementary materials .
- Data Contradiction Analysis : Cross-reference decomposition data (e.g., NOx emission temperatures) with thermodynamic simulations to resolve discrepancies between experimental observations and theoretical predictions .
- Ethical Compliance : Adhere to institutional safety protocols for hazardous chemical handling, including waste disposal per regional regulations (e.g., Japan’s Pollutant Release and Transfer Register) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
